2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Overview
Description
“2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide” is a chemical compound with the CAS Number: 667-35-6 . It has a molecular weight of 224.06 . The compound is used as a reagent in the preparation of phenylpyridine-free diiridium complexes .
Molecular Structure Analysis
The molecular formula of “2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide” is C4H2F6N2O2 . The InChI code is 1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14) .Scientific Research Applications
Anti-Cancer and Anti-Inflammatory Applications : Trifluoro substituted quinoline acetohydrazide derivatives have shown potential as COX-2 inhibitors and anti-cancer agents. These compounds, including trifluoro substituted variants, exhibit significant efficacy in inhibiting COX2 and pathways like NF-ĸB, HDAC, and Human Topoisomerase I, crucial in cancer treatment (Manohar et al., 2018).
Chemical Synthesis and Analysis : Trifluoroacetyl derivatives, including those related to 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide, are used in synthetic chemistry for various applications. For instance, they play a role in the synthesis of bis(trifluoroacetyl)ketene N,O-, N,S- and S,S-acetals and 2,2-bis(trifluoroacetyl)vinylamines and sulfides (Hojo et al., 1992).
Stability and Structural Analysis : The instability of trifluoroacethydrazide in solid state has been studied, revealing its tendency to transform into hydrazonium N,N′‐ditrifluoroacetyl hydrazinate. This research is crucial in understanding the behavior of such compounds under various conditions (Fritz et al., 1990).
Fluorine Chemistry Applications : Trifluoroacetyl derivatives are used in fluorine chemistry, particularly in the synthesis of fluorinated molecules. These molecules can serve as molecular probes in magnetic resonance spectroscopy and imaging, providing insights into various biological and chemical processes (Chubarov et al., 2011).
Spectroscopy and Biomedical Research : Trifluoroacetyl derivatives have applications in spectroscopy, including the development of sensors for detecting specific chemicals like hydrazine. These compounds exhibit unique fluorescence and color change properties useful in environmental and biomedical research (Lee et al., 2013).
Energetic Materials Synthesis : In the field of energetic materials, N- and O-trifluoroacetylation is employed to protect secondary amine and hydroxyl groups during the synthesis of compounds containing nitramine and nitrate ester groups. This demonstrates the role of trifluoroacetyl groups in the synthesis of specialized chemicals (Bellamy et al., 2007).
properties
IUPAC Name |
2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVFMKVRYRCPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281970 | |
Record name | 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |
CAS RN |
667-35-6 | |
Record name | NSC23684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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